[4-(chloromethyl)phenyl] 2-acetyloxybenzoate

Colon Cancer Chemoprevention NO-ASA Positional Isomerism Quinone Methide Cytotoxicity

[4-(Chloromethyl)phenyl] 2-acetyloxybenzoate (CAS 410071-22-6) is a para-chloromethylphenyl ester of acetylsalicylic acid (aspirin), classified as an NO-Aspirin intermediate. This compound serves as the immediate synthetic precursor to NCX-4040 (para-NO-ASA, [4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate), the para positional isomer of nitric oxide-donating aspirin that exhibits approximately 100-fold greater cancer cell growth inhibitory potency than its meta counterpart (NCX-4016).

Molecular Formula C16H13ClO4
Molecular Weight 304.72 g/mol
CAS No. 410071-22-6
Cat. No. B142806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(chloromethyl)phenyl] 2-acetyloxybenzoate
CAS410071-22-6
Synonyms4-(Chloromethyl)phenyl 2-(Acetyloxy)benzoate; 
Molecular FormulaC16H13ClO4
Molecular Weight304.72 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CCl
InChIInChI=1S/C16H13ClO4/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9H,10H2,1H3
InChIKeyHPVHLAMKCLTACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)phenyl 2-acetyloxybenzoate (CAS 410071-22-6): A Key para-Substituted Intermediate for the Most Potent NO-Aspirin Isomer – Procurement & Selection Evidence


[4-(Chloromethyl)phenyl] 2-acetyloxybenzoate (CAS 410071-22-6) is a para-chloromethylphenyl ester of acetylsalicylic acid (aspirin), classified as an NO-Aspirin intermediate [1]. This compound serves as the immediate synthetic precursor to NCX-4040 (para-NO-ASA, [4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate), the para positional isomer of nitric oxide-donating aspirin that exhibits approximately 100-fold greater cancer cell growth inhibitory potency than its meta counterpart (NCX-4016) [2]. The para-chloromethyl substitution pattern is structurally indispensable for generating the p-quinone methide electrophile responsible for the antitumor activity of this compound class [3]. Procuring this specific para-chloromethyl intermediate, rather than the meta or ortho isomer, is essential for any research program aiming to access the most pharmacologically active NO-ASA isomer.

Why the para-Chloromethyl Position Cannot Be Substituted with meta or ortho Isomers in NO-Aspirin Synthesis: Structural Basis for 100-Fold Potency Difference


The positional isomerism of the chloromethyl (and derived nitroxymethyl) substituent on the phenyl spacer ring is the single most critical determinant of biological activity in the NO-ASA compound class. The para-substituted isomer (derived from this compound) generates a p-quinone methide electrophile upon esterase-mediated hydrolysis—a highly reactive alkylating agent that depletes cellular glutathione and triggers apoptosis [1]. In contrast, the meta-isomer (NCX-4016) forms a less reactive carbocation species that is approximately 100-fold less potent in cancer cell growth inhibition assays [2]. The ortho-isomer, while capable of o-quinone methide formation, exhibits distinct pharmacokinetics and reduced in vivo tumor suppression compared to the para [3]. Consequently, researchers cannot interchangeably use the meta-chloromethyl intermediate (CAS not listed, but commercially available as 3-(chloromethyl)phenyl 2-(acetoxy)benzoate) and expect to generate a compound with comparable potency. The para-chloromethyl geometry is a prerequisite for accessing the p-quinone methide mechanism that underlies the exceptional anticancer activity of NCX-4040.

Quantitative Comparative Evidence: [4-(Chloromethyl)phenyl] 2-acetyloxybenzoate as the Gateway to para-NO-ASA Potency


Cancer Cell Growth Inhibition: para-NO-ASA (Derived from Target Compound) vs. meta-NO-ASA (NCX-4016) in HT-29 Colon Cancer Cells

The para-NO-ASA isomer (NCX-4040, derived via silver nitrate displacement of the chloromethyl group of the target compound) inhibited HT-29 human colon cancer cell growth with an IC50 of 1–5 μM over 72 h. The meta isomer (NCX-4016) showed an IC50 of 200–500 μM under identical conditions—a difference of approximately 100-fold [1]. In 24-h assays, the differential was similarly stark: p-NO-ASA IC50 = 12 μM vs. m-NO-ASA IC50 = 230 μM [2]. Both comparisons were performed in the same study, enabling direct head-to-head evaluation.

Colon Cancer Chemoprevention NO-ASA Positional Isomerism Quinone Methide Cytotoxicity

In Vivo Intestinal Tumor Reduction: para-NO-ASA vs. meta-NO-ASA in the Min Mouse Model of Intestinal Carcinogenesis

In the ApcMin/+ mouse model of intestinal cancer, 3-week treatment with equimolar amounts of para-NO-ASA (derived from the target compound) reduced small intestinal tumor multiplicity by 59% (P < 0.01) compared to vehicle controls. Meta-NO-ASA reduced tumors by only 36% (P < 0.01) under identical conditions [1]. A separate study confirmed that para-NO-ASA inhibited intestinal tumor incidence by 59% and downregulated PPARδ expression by 55.3%, while meta-NO-ASA achieved only 38% tumor inhibition and 41.5% PPARδ suppression [2]. The in vivo data corroborate the in vitro ~100-fold IC50 differential.

In Vivo Antitumor Efficacy ApcMin/+ Mouse Model Intestinal Cancer Chemoprevention

Mechanism of Action: Quinone Methide Formation Is Exclusive to para and ortho Isomers and Is Absent in the meta Isomer

The para-substituted NO-ASA (NCX-4040, derived from the target compound) exerts cytotoxicity through formation of a p-quinone methide (QM) electrophile upon esterase-mediated hydrolysis—not through nitric oxide or aspirin release as originally hypothesized [1]. The p-QM selectively reacts with cellular glutathione (GSH), depleting antioxidant defenses and triggering apoptosis. Critically, a derivative lacking both the aspirin moiety and the -ONO2 group was 10 times more effective than the intact hybrid drug 1, demonstrating that the linker-derived QM is the sole cytotoxic agent [1]. The para and ortho isomers form quinone methides, but the meta isomer cannot and instead generates a less reactive carbocation [2]. In leukemic Jurkat T cells, the para isomer inhibited cell growth with an IC50 of 20 ± 1.6 μM, compared to 200 ± 12 μM for meta and 3,200 ± 375 μM for aspirin [3].

Quinone Methide Electrophile Mechanism of Cytotoxicity GSH Depletion

Anti-inflammatory Potency of para-NO-ASA (NCX-4040) vs. Aspirin: Sub-micromolar Inhibition of Inflammatory Mediators in Human Monocytes

NCX-4040 (derived from the target compound via nitrate displacement) potently blocks inflammatory mediator production in isolated human monocytes at sub-micromolar concentrations: IL-1β IC50 = 0.07 μM, PGE2 IC50 = 0.13 μM, IL-10 IC50 = 0.15 μM, and TNF-α IC50 = 0.18 μM . It also decreases COX-2 expression with an IC50 of 0.13 μM . For comparison, aspirin exhibits COX-1 IC50 values in the 150–200 μM range and COX-2 IC50 values of 30–200 μM depending on the assay system [1]. While not a direct side-by-side study, the 1,000- to 3,000-fold difference in potency between NCX-4040 and aspirin across comparable inflammatory endpoints underscores the value added by the para-nitroxymethyl (and hence para-chloromethyl precursor) structural motif.

Anti-inflammatory Drug Development Cytokine Inhibition COX-2 Inhibition

Synthetic Route Exclusivity: The para-Chloromethyl Moiety Is the Direct Precursor to NCX-4040 via AgNO3 Displacement

The synthesis of para-NO-ASA (NCX-4040) proceeds through the target compound as the penultimate intermediate: 2-(acetyloxy)benzoic acid is esterified with 4-(chloromethyl)phenol, and the resulting para-chloromethyl ester is then treated with silver nitrate (AgNO3) in refluxing acetonitrile to displace the chloride and install the nitrate ester (-CH2ONO2) [1]. This parallels the established synthesis of NCX-4016 (meta isomer), where 3-(chloromethyl)phenyl 2-(acetoxy)benzoate is converted to NCX-4016 under identical conditions [2]. The chloromethyl group is an indispensable synthetic handle; attempts to install the nitrate ester through alternative leaving groups (e.g., hydroxyl, mesylate) result in lower yields and require additional protection/deprotection steps [1]. Consequently, the para-chloromethyl intermediate is not merely one of several possible precursors—it is the preferred and most direct synthetic entry point to NCX-4040.

Synthetic Intermediate Procurement Nitrate Ester Synthesis Drug Intermediate Supply Chain

Structural Differentiation from 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3CBB): Distinct Scaffold, Distinct Pharmacological Profile

A closely related procurement alternative is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), a salicylic acid derivative with a chloromethylbenzoyl ester linkage rather than the aspirin-phenyl ester scaffold of the target compound. 3CBB has been evaluated as an analgesic and antiplatelet agent and was reported to exhibit better analgesic activity than aspirin in animal models, with significantly reduced gastrointestinal toxicity [1]. Its in silico G-score for human COX-2 binding (PDB: 5F1A) indicates potential affinity [1]. However, 3CBB operates through COX-2 inhibition and NF-κB pathway modulation [2], whereas the target compound's derived drug (NCX-4040) acts through quinone methide formation and GSH depletion—a fundamentally different, non-COX-dependent mechanism [3]. The two compounds therefore address different pharmacological hypotheses and are not interchangeable in research programs investigating QM-mediated cytotoxicity or NO-ASA mechanisms.

Salicylic Acid Derivatives COX-2 Ligand Design Analgesic Drug Development

Procurement-Driven Application Scenarios for [4-(Chloromethyl)phenyl] 2-acetyloxybenzoate (CAS 410071-22-6)


Synthesis of NCX-4040 (para-NO-ASA) for Cancer Chemoprevention Research

This compound is the direct synthetic precursor to NCX-4040, the para isomer of NO-ASA that demonstrates IC50 values of 1–5 μM against HT-29 colon cancer cells—approximately 100-fold more potent than the meta isomer (IC50 200–500 μM) [1]. In vivo, para-NO-ASA reduced intestinal tumors by 59% in Min mice vs. 36% for meta-NO-ASA [1]. Research groups studying colon cancer chemoprevention, pancreatic cancer (89% tumor reduction in the BOP model), or leukemia (IC50 20 μM in Jurkat cells) should procure this specific intermediate to access the most potent positional isomer.

Investigation of Quinone Methide-Mediated Cytotoxicity Mechanisms

The para-chloromethyl scaffold is the structural prerequisite for p-quinone methide generation upon esterase cleavage [1]. A derivative lacking both the aspirin and nitrate moieties was 10 times more cytotoxic than intact NO-ASA, confirming that the linker-derived QM—not NO or aspirin—is the pharmacophore [1]. This compound is therefore the appropriate starting material for structure-activity relationship (SAR) studies exploring QM electrophilicity, GSH depletion kinetics, and protein cysteine modification, independent of COX inhibition or NO signaling.

Development of para-Selective NO-ASA Analogs with Reduced Gastrointestinal Toxicity

NO-ASA compounds, including NCX-4040, were developed to retain the anti-inflammatory and anticancer efficacy of aspirin while eliminating the gastrointestinal toxicity associated with COX-1 inhibition [1]. NCX-4040 blocks inflammatory mediator production at sub-micromolar concentrations (IL-1β IC50 0.07 μM, TNF-α IC50 0.18 μM)—approximately 1,000-fold more potently than aspirin [2]. Pharmaceutical development programs targeting safer NSAID alternatives should procure the para-chloromethyl intermediate to build a focused library of para-substituted nitrate ester candidates.

Reference Standard and Analytical Method Development for NO-ASA Drug Substance Characterization

As the immediate synthetic precursor and a potential process-related impurity in NCX-4040 drug substance, [4-(chloromethyl)phenyl] 2-acetyloxybenzoate is listed as Toronto Research Chemicals Catalog No. A164360 and is supplied as a white powder (≥95% purity, soluble in chloroform, dichloromethane, ethyl acetate) [1]. Analytical laboratories and quality control groups developing HPLC, LC-MS, or GC methods for NO-ASA drug substance characterization require this authenticated reference standard to establish system suitability, determine relative response factors, and quantify residual chloromethyl intermediate levels in final API batches.

Quote Request

Request a Quote for [4-(chloromethyl)phenyl] 2-acetyloxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.